molecular formula C23H32ClF3N6O5 B610174 Ppack trifluoroacetate CAS No. 157379-44-7

Ppack trifluoroacetate

Cat. No.: B610174
CAS No.: 157379-44-7
M. Wt: 565.0 g/mol
InChI Key: LVMMUTOLGAPIGO-LPZNKSAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPACK (trifluoroacetate salt) involves the coupling of D-phenylalanyl, prolyl, and arginyl residues with a chloromethyl ketone group. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The final product is obtained as a crystalline solid with a purity of ≥95% .

Industrial Production Methods: Industrial production of PPACK (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: PPACK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in peptide coupling reactions, given its peptide nature .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives of PPACK and extended peptide chains when involved in peptide coupling reactions .

Comparison with Similar Compounds

  • D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)
  • PPACK II, Trifluoroacetate Salt
  • PPACK, Dihydrochloride

Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .

Properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMMUTOLGAPIGO-LPZNKSAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClF3N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157379-44-7
Record name Ppack trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPACK TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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